![molecular formula C6H6N2O2 B11799400 5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one](/img/structure/B11799400.png)
5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-二氢吡喃并[3,4-c]吡唑-4(1H)-酮是一种杂环化合物,由于其多种生物活性,在药物化学领域引起了极大的兴趣。该化合物属于吡喃并[3,4-c]吡唑家族,该家族以其潜在的治疗应用而闻名,包括抗炎、抗菌和抗癌特性。
准备方法
合成路线和反应条件
5,7-二氢吡喃并[3,4-c]吡唑-4(1H)-酮的合成通常涉及多组分反应 (MCR),该方法高效且环保。一种常见的方法是一锅四组分反应,包括水合肼、乙酰乙酸乙酯、芳香醛和丙二腈的缩合。 该反应通常由哌啶等碱催化,并在乙醇中回流条件下进行 .
工业生产方法
5,7-二氢吡喃并[3,4-c]吡唑-4(1H)-酮的工业生产可以通过类似的多组分反应扩大规模。鼓励使用绿色化学原理,例如无溶剂条件或使用水作为溶剂,以最大程度地减少对环境的影响。 已探索使用阿司匹林等催化剂的效率和环保性 .
化学反应分析
反应类型
5,7-二氢吡喃并[3,4-c]吡唑-4(1H)-酮经历各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠等还原剂进行。
取代: 亲核取代反应可以在吡唑环上发生,通常使用卤代试剂。
常用试剂和条件
氧化: 过氧化氢在乙酸中。
还原: 硼氢化钠在甲醇中。
取代: 卤代试剂在碳酸钾等碱的存在下。
主要产物
氧化: 形成相应的酮或羧酸。
还原: 形成醇或胺。
取代: 形成取代的吡唑衍生物。
科学研究应用
5,7-二氢吡喃并[3,4-c]吡唑-4(1H)-酮在科学研究中具有广泛的应用:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 表现出显著的抗菌和抗真菌活性,使其成为开发新型抗生素的候选药物.
作用机制
5,7-二氢吡喃并[3,4-c]吡唑-4(1H)-酮的作用机制涉及其与各种分子靶标和途径的相互作用:
酶抑制: 抑制环氧合酶 (COX) 等酶,这些酶参与炎症过程.
DNA 相互作用: 与 DNA 结合,干扰癌细胞的复制过程.
相似化合物的比较
类似化合物
吡喃并[2,3-c]吡唑: 结构相似但环融合不同,导致生物活性不同.
螺吡喃并吡唑: 含有螺连接,赋予其独特的化学性质.
二氢吡喃并[2,3-c]吡唑: 另一种异构体,具有不同的生物活性.
独特性
5,7-二氢吡喃并[3,4-c]吡唑-4(1H)-酮的独特之处在于其特定的环融合以及由此产生的电子性质,这些性质使其具有强效的生物活性。 其能够进行各种化学反应及其在多个领域的应用使其成为科学研究中一种用途广泛且有价值的化合物 .
属性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC 名称 |
1,7-dihydropyrano[3,4-c]pyrazol-4-one |
InChI |
InChI=1S/C6H6N2O2/c9-6-3-10-2-5-4(6)1-7-8-5/h1H,2-3H2,(H,7,8) |
InChI 键 |
IMPUBLFLBCSCRU-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=NN2)C(=O)CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



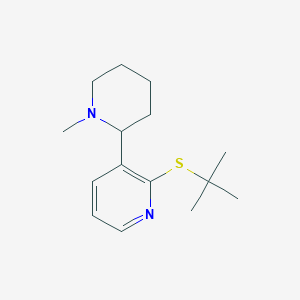

![2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11799329.png)
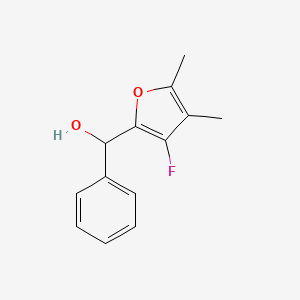

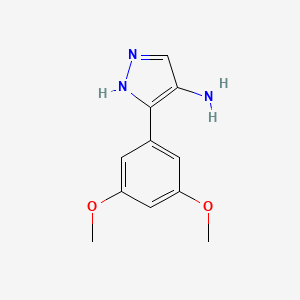
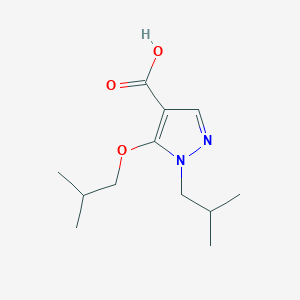
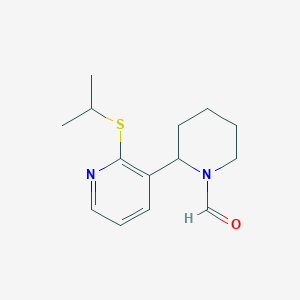
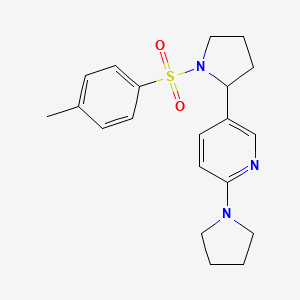
![5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11799377.png)

![3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799381.png)

